molecular formula C8H9BrFNO B2828993 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol CAS No. 1510150-89-6

2-Amino-1-(2-bromo-3-fluorophenyl)ethanol

Cat. No.: B2828993
CAS No.: 1510150-89-6
M. Wt: 234.068
InChI Key: PZRPRTJKIOFVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-bromo-3-fluorophenyl)ethanol is a chemical compound with the molecular formula C8H9BrFNO and a molar mass of 234.07 g/mol. It is a solid at room temperature, typically appearing as a white crystalline powder. This compound is known for its stability under normal conditions and its solubility in water under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions, including the combination of corresponding halogenated phenyl compounds with appropriate amines under controlled conditions. The reaction typically involves the use of a strong base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol involves large-scale chemical synthesis processes, often using continuous flow reactors to ensure consistent quality and yield. The process requires precise control of temperature, pressure, and reactant concentrations to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.

Scientific Research Applications

2-Amino-1-(2-bromo-3-fluorophenyl)ethanol has several scientific research applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 2-Amino-1-(2-chloro-3-fluorophenyl)ethanol

  • 2-Amino-1-(2-bromo-4-fluorophenyl)ethanol

  • 2-Amino-1-(2-bromo-5-fluorophenyl)ethanol

Uniqueness: 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol is unique due to its specific halogen substitution pattern, which influences its reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring provides distinct chemical properties compared to similar compounds.

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Properties

IUPAC Name

2-amino-1-(2-bromo-3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRPRTJKIOFVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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